

Brevianamide R: A Technical Review of a Rare Indole Alkaloid and its Congeners

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An in-depth guide for researchers, scientists, and drug development professionals on the history, chemistry, and biology of the brevianamide family of fungal metabolites, with a focus on the lesser-known **Brevianamide R**.

Introduction

The brevianamides are a class of indole alkaloids characterized by a complex, bridged bicyclo[2.2.2]diazaoctane core structure. First isolated in 1969 from Penicillium brevicompactum, this family of natural products has since expanded to include a diverse array of structurally related compounds produced by various species of Penicillium and Aspergillus fungi.[1][2] These metabolites have garnered significant interest from the scientific community due to their intriguing chemical architectures and a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the brevianamide family, with a particular focus on the history and available data for the rare congener, **Brevianamide R**.

History and Discovery

The journey of the brevianamides began with the isolation of brevianamides A and B from Penicillium brevicompactum by Birch and Wright in 1969.[2] Brevianamide A was identified as the major diastereomer, exhibiting insecticidal properties.[2] In the decades that followed, numerous other brevianamides were discovered, each with unique structural modifications.

A significant expansion of the brevianamide family came in 2010 with the isolation and characterization of four new alkaloids, brevianamides O, P, Q, and R, from a solid-state



fermented rice culture of the fungus Aspergillus versicolor. This discovery highlighted the biosynthetic versatility within this fungal genus and introduced new structural motifs to the growing class of brevianamide alkaloids.

Brevianamide R: The Elusive Congener

Brevianamide R was first reported in 2010 as a new alkaloid isolated from the fungus Aspergillus versicolor. Its structure was elucidated through spectroscopic analyses. Despite its discovery over a decade ago, **Brevianamide R** remains a lesser-studied member of the family, with limited data available in the public domain regarding its biological activity and synthetic accessibility.

Physicochemical Properties of Key Brevianamides

To provide a comparative overview, the following table summarizes the key physicochemical properties of **Brevianamide R** and its more extensively studied relatives.



Compound	Molecular Formula	Molar Mass (g/mol)	Producing Organism(s)	Key Structural Feature
Brevianamide R	C22H25N3O4	411.46	Aspergillus versicolor	Specific data on key structural features is limited in available literature.
Brevianamide A	C21H23N3O3	365.43	Penicillium brevicompactum	Bicyclo[2.2.2]dia zaoctane core
Brevianamide B	C21H23N3O3	365.43	Penicillium brevicompactum	Diastereomer of Brevianamide A
Brevianamide S	C42H42N6O6	738.82	Aspergillus versicolor	Dimeric diketopiperazine
Brevianamide X	C21H23N3O4	381.43	Penicillium brevicompactum	Spiro-oxindole ring
Brevianamide Y	C21H23N3O4	381.43	Penicillium brevicompactum	Spiro-oxindole ring, diastereomer of Brevianamide X

Biosynthesis of Brevianamides

The intricate structures of the brevianamides are assembled through a complex biosynthetic pathway involving a series of enzymatic transformations. The core of the brevianamide scaffold is derived from the amino acids L-tryptophan and L-proline. While the complete biosynthetic pathway for all brevianamides is not fully elucidated, significant insights have been gained from studies on brevianamides A and B.

The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) that condenses L-tryptophan and L-proline to form the diketopiperazine, brevianamide F. A key step in the pathway is the formation of the characteristic bicyclo[2.2.2]diazaoctane core, which is believed

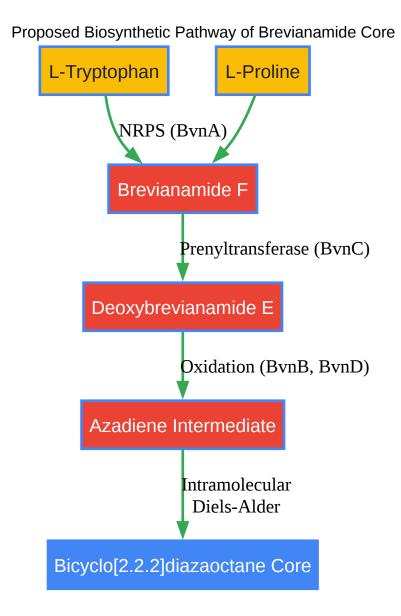


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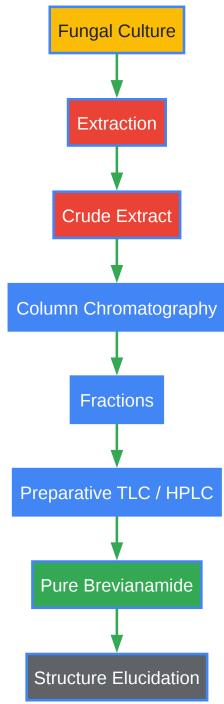
to occur via an intramolecular Diels-Alder reaction. A simplified, proposed biosynthetic pathway leading to the core structure is depicted below.







General Workflow for Brevianamide Isolation



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